2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a sulfonyl chloride derivative, followed by cyclization under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
Pyrrolo[1,2-b]pyridazine: Another heterocyclic compound with similar biological activities.
Uniqueness
2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-10-5-2-3-6-11(10)9-20(18,19)14-16-12-7-4-8-15-13(12)17-14/h2-8H,9H2,1H3,(H,15,16,17) |
InChI Key |
KMHPVZVVWLJDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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